Formamide, N-[1-(1-methylethoxy)ethyl]-
Description
Properties
CAS No. |
100579-02-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(1-propan-2-yloxyethyl)formamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(3)7-4-8/h4-6H,1-3H3,(H,7,8) |
InChI Key |
RBFARIGZWVIDGA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(C)NC=O |
Canonical SMILES |
CC(C)OC(C)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Methylformamide (NMF)
- Structure : HCO-NH-CH3
- Key Features : Simplest alkyl-substituted formamide with a methyl group.
- Properties : Polar solvent with high boiling point (180–185°C), miscible in water. Exhibits antitumor activity in mice, increasing mean survival time by 90% in Ehrlich ascites tumor models .
N,N-Dimethylformamide (DMF)
- Structure : HCO-N(CH3)2
- Key Features : Fully substituted nitrogen with two methyl groups.
- Properties : High polarity, boiling point ~153°C, widely used as an industrial solvent. Classified as a reproductive toxin by ECHA .
Formamide
- Structure : HCO-NH2
- Key Features : Unsubstituted parent compound.
- Properties : Lower boiling point (210°C), water-miscible. Moderate antitumor activity (6-day increase in survival time in mice) .
Formamide, N-[(1R)-1-Phenylethyl]-
- Structure : HCO-NH-CH(CH2C6H5)
- Key Features : Aromatic substituent (phenylethyl group).
- Properties : Molecular weight 149.19 g/mol; used in pharmaceutical intermediates (e.g., etomidate analogs) .
Target Compound: Formamide, N-[1-(1-Methylethoxy)ethyl]-
- Structure : HCO-NH-CH2-CH(OCH(CH3)2)
- Key Features : Ether-containing substituent (isopropoxyethyl group).
- Inferred Properties: Lower polarity than DMF but higher than aromatic derivatives due to the ether group. Potential for enhanced metabolic stability compared to NMF .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Polarity and Solubility :
- The target compound’s ether group reduces polarity compared to DMF and NMF, likely enhancing solubility in semi-polar organic solvents. This contrasts with the fully water-miscible NMF and DMF .
- Compared to aromatic derivatives (e.g., N-[(1R)-1-phenylethyl]-formamide), the isopropoxyethyl group may improve aqueous solubility slightly due to oxygen’s hydrogen-bonding capacity .
Biological Activity: While direct data are lacking, alkyl-substituted formamides like NMF show significant antitumor effects. Fungal-derived formamides (e.g., N-[4-hydroxystyryl]formamide) exhibit antimicrobial activity, suggesting that structural complexity enhances bioactivity .
Pharmaceutical Relevance :
- Formamide derivatives with complex substituents (e.g., ’s N-[2-hydroxy-5-...]formamide) are used in drug formulations. The target compound’s ether group could make it a candidate for prodrug design or as a synthetic intermediate .
Preparation Methods
Synthesis of the Amine Intermediate
The precursor amine, 1-(1-methylethoxy)ethylamine, is synthesized via hydrazinolysis of a phthalimide-protected intermediate. For example, 1-bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene reacts with potassium phthalimide in dimethyl sulfoxide (DMSO) to form a protected amine, which is subsequently treated with hydrazine hydrate to yield the free amine. The amine is isolated as a hydrochloride salt (79% yield) and neutralized before further use.
Reductive Amination
The free amine undergoes reductive amination with aldehydes such as 4-hydroxybenzaldehyde in ethanol, using sodium borohydride as the reducing agent. This step forms a secondary amine (84% yield).
Formylation
The secondary amine is formylated using ethyl formate in dioxane with 4-(dimethylamino)pyridine (DMAP) as a catalyst. Heating under reflux for 6 hours yields Formamide, N-[1-(1-methylethoxy)ethyl]- (74% yield). Purification involves partitioning between ethyl acetate and aqueous HCl, followed by recrystallization from chloroform-acetone.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine synthesis | Hydrazine hydrate, EtOH, reflux | 79 |
| Reductive amination | NaBH₄, EtOH, 0°C to reflux | 84 |
| Formylation | Ethyl formate, DMAP, dioxane, reflux | 74 |
Direct Alkylation of Formamide
An alternative approach involves the direct alkylation of formamide with a methylethoxy-substituted alkyl halide. This one-pot method simplifies the synthesis but requires careful control of reaction conditions to avoid over-alkylation.
Alkylation Protocol
Formamide reacts with 1-(1-methylethoxy)ethyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with the formamide’s nitrogen attacking the electrophilic carbon of the alkyl halide.
Optimization Considerations
- Solvent : DMF enhances solubility and reaction rate.
- Base : Potassium carbonate neutralizes HCl byproduct, shifting equilibrium toward product formation.
- Temperature : Elevated temperatures (60–80°C) improve kinetics but risk decomposition.
Typical Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Condensation Using Formate Esters
Condensation reactions between amines and formate esters offer a mild pathway to formamides.
Reaction Setup
A mixture of 1-(1-methylethoxy)ethylamine and methyl formate in tetrahydrofuran (THF) is stirred at room temperature for 24 hours. Catalytic DMAP accelerates the reaction by activating the formate ester.
Workup and Purification
The crude product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate. Solvent removal under reduced pressure yields the formamide, which is further purified via distillation (bp 165°C at 0.01 mbar).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive amination | High selectivity; scalable | Multi-step; requires purification | 74 |
| Direct alkylation | One-pot synthesis | Risk of over-alkylation | 72 |
| Formate condensation | Mild conditions; minimal byproducts | Long reaction times | 76 |
Characterization and Quality Control
Synthetic batches of Formamide, N-[1-(1-methylethoxy)ethyl]- are validated using:
- ¹H NMR (CDCl₃): δ 2.30 (3'-N(CH₃)₂), 3.23 (–OC(CH₃)₂OCH₃), 3.33 (3"-OCH₃).
- ¹³C NMR : δ 158.1 (C=O), 70.8 (–O–C(CH₃)₂), 49.4 (N–CH₂).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Large-scale production favors the direct alkylation method due to fewer steps. However, stringent temperature control and efficient HCl scrubbing are critical. Patent literature describes continuous-flow reactors to enhance mixing and heat transfer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
